molecular formula C18H13N3O2S B15188534 1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile CAS No. 89451-31-0

1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile

Cat. No.: B15188534
CAS No.: 89451-31-0
M. Wt: 335.4 g/mol
InChI Key: VDKGNRHJARTAOE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring fused with a thioxo group and substituted with nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde, acetophenone, and thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-4-(4-nitrophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. It may also interact with DNA and proteins, affecting their function and stability .

Properties

CAS No.

89451-31-0

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H13N3O2S/c19-11-16-15(12-6-8-14(9-7-12)21(22)23)10-17(20-18(16)24)13-4-2-1-3-5-13/h1-10,15-16H,(H,20,24)

InChI Key

VDKGNRHJARTAOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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